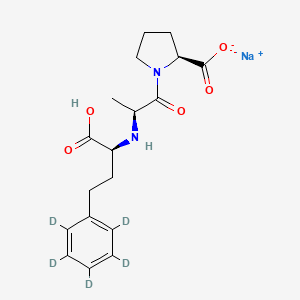

Enalaprilat-d5 Sodium Salt

Description

Properties

IUPAC Name |

disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOMWWZYNPLIET-CGGLEDJRSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356922-29-6 | |

| Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

isotopic purity of Enalaprilat-d5 Sodium Salt

An In-Depth Technical Guide to the Isotopic Purity of Enalaprilat-d5 Sodium Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the principles and methodologies for determining the . It is intended for researchers, analytical scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in quantitative bioanalysis.

The Critical Role of Isotopic Purity in Bioanalysis

Enalaprilat, the active diacid metabolite of the prodrug Enalapril, is a potent angiotensin-converting enzyme (ACE) inhibitor. In pharmacokinetic (PK) and drug metabolism studies, quantitative analysis of Enalaprilat in biological matrices is crucial.[1] The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on a stable isotope-labeled internal standard (SIL-IS) for accuracy and precision.[1][2]

This compound (CAS: 1356922-29-6) is the preferred SIL-IS for Enalaprilat bioanalysis.[3][4][5] Its five deuterium atoms, typically on the phenyl ring, give it a mass shift of +5 Da compared to the unlabeled analyte.[6][] The fundamental assumption when using a SIL-IS is that it behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[2]

The accuracy of this assumption hinges on the isotopic purity of the SIL-IS. Significant levels of unlabeled (d0) material in the internal standard can artificially inflate the measured concentration of the analyte, compromising the integrity of the entire study. Therefore, rigorous characterization of isotopic purity is not merely a quality control measure but a prerequisite for reliable and reproducible bioanalytical data.

Foundational Concepts: Defining Isotopic Purity

To properly assess isotopic purity, it is essential to understand the associated terminology.[8]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, a starting material with 99.8% D enrichment means there is a 99.8% probability of finding a deuterium atom and a 0.2% probability of finding a hydrogen atom at that site.[8]

-

Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition. Due to the statistical nature of chemical synthesis, a batch of Enalaprilat-d5 will inevitably contain a distribution of isotopologues: the desired d5 species, but also small amounts of d4, d3, d2, d1, and d0 molecules.[8]

-

Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are precisely d5).[8]

-

Isotopic Purity: This is a comprehensive measure reflecting the proportion of the desired labeled species (d5) relative to all other isotopologues. It is often reported as the percentage of the desired isotopologue (e.g., ≥99% d5).

The primary goal of the analytical workflow is to accurately quantify the abundance of each isotopologue to provide a definitive statement on isotopic purity.

An Integrated Analytical Strategy for Purity Verification

A robust assessment of isotopic purity cannot be achieved with a single technique. A multi-faceted approach combining high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is required. This dual-pronged strategy creates a self-validating system where MS quantifies the distribution of isotopologues and NMR confirms the location of the labels and the overall degree of deuteration.

Caption: Integrated workflow for isotopic purity assessment.

Quantitative Analysis by High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone for determining isotopic purity as it can resolve and quantify each isotopologue based on its unique mass-to-charge ratio (m/z).[8][9]

Causality Behind Experimental Choices

-

Why HRMS? High-resolution instruments (e.g., Orbitrap, TOF) are essential to distinguish between isotopologue peaks, which are very close in mass. Low-resolution instruments may not provide the mass accuracy needed for confident quantification.[10]

-

Why Electrospray Ionization (ESI)? ESI is a soft ionization technique that minimizes fragmentation, ensuring that the detected ions represent the intact molecular species. This is critical for accurately assessing the isotopologue distribution of the parent molecule.[9][10]

-

Why Liquid Chromatography (LC)? Coupling LC to the mass spectrometer separates the analyte of interest from potential impurities, ensuring that the measured isotopic profile is solely from Enalaprilat-d5 and not from a co-eluting species.

Experimental Protocol: LC-HRMS Analysis

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of ~1 mg/mL.[] Further dilute to a working concentration of ~1 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure retention and good peak shape (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions (Positive ESI Mode):

-

Scan Mode: Full scan MS (not MS/MS).

-

Resolution: Set to a high value, e.g., >70,000.

-

Scan Range: A range covering the expected m/z values of all isotopologues (e.g., m/z 370-385 for the free acid form).

-

Ionization Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of the parent ion.

-

Data Presentation and Interpretation

The analysis involves extracting the ion chromatogram for each isotopologue and integrating the corresponding peaks in the mass spectrum. The isotopic purity is calculated based on the relative abundance of the d5 peak compared to the sum of all isotopologue peaks.

Table 1: Representative Isotopologue Distribution Data for Enalaprilat-d5

| Isotopologue | Species | Theoretical m/z (Free Acid, [M+H]⁺) | Observed Relative Abundance (%) |

|---|---|---|---|

| d0 | C₁₈H₂₅N₂O₅⁺ | 377.1763 | 0.05 |

| d1 | C₁₈H₂₄DN₂O₅⁺ | 378.1826 | 0.15 |

| d2 | C₁₈H₂₃D₂N₂O₅⁺ | 379.1889 | 0.20 |

| d3 | C₁₈H₂₂D₃N₂O₅⁺ | 380.1951 | 0.30 |

| d4 | C₁₈H₂₁D₄N₂O₅⁺ | 381.2014 | 1.20 |

| d5 | C₁₈H₂₀D₅N₂O₅⁺ | 382.2077 | 98.10 |

Note: Theoretical m/z values are for the protonated free acid form. The sodium salt will appear at different m/z values depending on the adducts formed ([M+Na]⁺, [M-Na+2H]⁺, etc.). Data is for illustrative purposes.

Isotopic Purity Calculation: Purity (%) = (Abundance of d5 / Sum of Abundances of d0 to d5) * 100 Purity (%) = (98.10 / (0.05 + 0.15 + 0.20 + 0.30 + 1.20 + 98.10)) * 100 = 98.1%

Caption: Workflow for calculating isotopic purity from HRMS data.

Structural Confirmation by NMR Spectroscopy

While MS excels at quantification, NMR spectroscopy provides orthogonal information about the location of the deuterium labels and the overall isotopic enrichment at those sites.[11][12]

Causality Behind Experimental Choices

-

Why ¹H NMR? Proton NMR is exceptionally precise for measuring the small amounts of residual hydrogen at the labeled positions.[8] By comparing the integration of the signal from the deuterated phenyl ring to a non-deuterated, stoichiometric proton signal elsewhere in the molecule (e.g., the methyl group), one can calculate the degree of deuteration.

-

Why ²H NMR? Deuterium NMR directly observes the deuterium nuclei. The presence of a signal at the chemical shift corresponding to the phenyl ring provides direct evidence that the labeling has occurred at the intended positions.[13]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d4).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

Experiment: Standard 1D proton experiment.

-

Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for accurate integration of very small signals.

-

-

Data Processing and Interpretation:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Calibrate the spectrum using a reference signal (e.g., residual solvent peak).

-

Integrate the signal corresponding to the non-deuterated protons (e.g., the alanine methyl group protons, expected to integrate to 3H).

-

Carefully integrate the residual proton signals in the aromatic region (phenyl ring).

-

The percentage of deuteration can be estimated by comparing the relative integrals. For a d5-phenyl ring, the residual proton signal should be minimal.

-

The combination of a dominant d5 peak in the mass spectrum and the near-complete absence of proton signals in the aromatic region of the ¹H NMR spectrum provides a high degree of confidence in the isotopic purity and structural integrity of the material.[11]

Ensuring Trustworthiness: The Self-Validating System

The true power of this analytical approach lies in its self-validating nature. MS provides the quantitative distribution of all isotopologues, while NMR confirms that the deuteration is in the correct location. Discrepancies between the two techniques would signal a potential issue, such as isotopic scrambling or the presence of an impurity with an overlapping mass. This integrated characterization is essential for materials used as internal standards in studies intended for regulatory submission, where data integrity is paramount.[14]

References

-

Shi, Y., & Xia, Y. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]

-

ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

Veeprho. (n.d.). Enalaprilat-D5 (Na Salt) | CAS 1356922-29-6. [Link]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

Royal Society of Chemistry. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

American Chemical Society Publications. (2009). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. [Link]

-

U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

-

PubMed Central. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. [Link]

-

YouTube. (2022). abundance of the carbon-13 isotope & 13C NMR spectroscopy. [Link]

-

Artis Standards. (n.d.). This compound. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

ResearchGate. (2016). Determination of Enalapril and Enalaprilat in human K2-EDTA plasma by a new HILIC MS/MS method. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | LGC Standards [lgcstandards.com]

- 8. isotope.com [isotope.com]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. metsol.com [metsol.com]

A Senior Scientist's Guide to the Certificate of Analysis for Enalaprilat-d5 Sodium Salt

Introduction: The Critical Role of a Deuterated Internal Standard

In the landscape of modern drug development, the precise quantification of drug molecules in biological matrices is paramount for understanding pharmacokinetics (PK)—the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its exceptional sensitivity and selectivity.[1] The integrity of data generated by LC-MS/MS assays is, however, critically dependent on the quality of the internal standard (IS) used.[3]

Stable isotope-labeled (SIL) compounds, particularly deuterated standards, are widely recognized as the most suitable internal standards for quantitative bioanalysis.[1][4][5][6] Enalaprilat-d5 Sodium Salt is the deuterated form of Enalaprilat, the active metabolite of the widely prescribed ACE inhibitor, Enalapril. By replacing five hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1][7] Crucially, its physicochemical properties remain nearly identical, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][8] This co-elution allows the deuterated standard to accurately correct for variability in sample processing and matrix effects, a principle known as isotope dilution mass spectrometry.[1]

This guide provides an in-depth deconstruction of the Certificate of Analysis (CoA) for this compound. As scientists, we must not only accept the data presented on a CoA but understand the rigorous analytical science behind it. This document will empower you to critically evaluate your internal standard, ensuring the accuracy, reproducibility, and defensibility of your bioanalytical data.

Part 1: Deconstructing the Certificate of Analysis (CoA)

A CoA is a legal document that certifies the quality and purity of a product. For a high-purity standard like this compound, it is a summary of extensive analytical testing. Let's dissect the key components.

Identification and General Properties

This initial section provides fundamental information about the compound.

-

Chemical Name: this compound

-

Molecular Formula: C₁₈H₁₈D₅N₂NaO₅[9]

-

Molecular Weight: 375.41 g/mol [9]

-

Appearance: Typically a white to off-white solid.

-

Storage: Usually -20°C to protect from degradation.[11]

While seemingly basic, this information is the first checkpoint for ensuring you have received the correct material. The CAS number is a unique identifier that is crucial for documentation and regulatory submissions.

Structural Confirmation: The "Why" Behind the Spectra

A name and formula are not enough; we need definitive proof of the chemical structure. The CoA must provide evidence that the molecule is what it claims to be, including the correct placement of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: ¹H-NMR (Proton NMR) is the cornerstone of structural elucidation. It provides information on the number of different types of protons, their chemical environment, and their connectivity. For a deuterated standard, it serves a dual purpose: confirming the overall carbon-hydrogen framework and, by the absence of signals in specific regions, confirming the location of deuterium labeling.

-

What to Look For: The ¹H-NMR spectrum should match the known spectrum of Enalaprilat, except for a significant reduction or complete disappearance of the signals corresponding to the five protons on the phenyl ring. The integration values of the remaining protons should be consistent with the structure.

Mass Spectrometry (MS)

-

Purpose: MS provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule. This test is essential for confirming both the molecular weight and the successful incorporation of the deuterium labels.

-

What to Look For: High-resolution mass spectrometry (HRMS) should provide an m/z value that corresponds to the exact mass of the deuterated molecule ([M+H]⁺ or [M-H]⁻). For Enalaprilat-d5, the molecular weight is approximately 5 Daltons higher than the unlabeled compound, providing clear evidence of deuteration.[1][7]

Purity and Potency: The Quantitative Core

This section is arguably the most critical for the end-user. The purity and known potency of the internal standard directly impact the accuracy of the final calculated concentrations of the analyte in study samples.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Purpose: HPLC is the workhorse technique for separating the main compound from any process-related impurities or degradants.[12] A UV detector is typically used to quantify the relative peak areas.

-

Causality in Method Choice: A reversed-phase C8 or C18 column is commonly used for Enalapril analysis.[12][13] The mobile phase often consists of an acidified aqueous buffer (e.g., phosphate buffer at pH 2.2) and an organic modifier like acetonitrile.[12][14][15] The low pH is critical because it ensures the carboxylic acid groups on Enalaprilat are protonated, leading to better retention and sharper peak shapes on the non-polar stationary phase.

-

Typical Specification: >98% (by area %) is a common specification for high-purity standards.[8][10]

Table 1: Example HPLC Purity Data

| Peak ID | Retention Time (min) | Area (%) | Identity |

| 1 | 4.8 | 0.15 | Impurity A |

| 2 | 6.5 | 99.75 | Enalaprilat-d5 |

| 3 | 8.1 | 0.10 | Impurity B |

Isotopic Purity by Mass Spectrometry

-

Purpose: This test is unique and essential for stable isotope-labeled standards. It determines the percentage of the desired deuterated species (d5) relative to other isotopic variants (e.g., d0, d1, d2, d3, d4).[16] The presence of a significant amount of unlabeled (d0) material in the internal standard can lead to an overestimation of the analyte concentration.[16]

-

Methodology: LC-MS is used to acquire the mass spectrum of the standard. The relative intensities of the ion peaks corresponding to each isotopic state are measured to calculate the distribution.[17]

-

Trustworthiness: A high isotopic enrichment (e.g., ≥98%) is required to ensure the standard performs reliably and does not contribute to the analyte signal.[8]

Table 2: Example Isotopic Purity Data

| Isotopic Species | Relative Abundance (%) | Specification |

| d0 (Unlabeled) | 0.1 | ≤ 0.5% |

| d1 - d4 | 1.2 | ≤ 2.0% |

| d5 (Desired) | 98.7 | ≥ 97.0% |

Assay (Potency)

-

Purpose: While HPLC purity tells you the percentage of the main peak relative to impurities, the Assay determines the actual mass content of the analyte in the neat material. This accounts for non-UV active impurities, water, and residual solvents.

-

Methodology - Quantitative NMR (qNMR): qNMR is a powerful primary ratio method for determining purity.[18][19] It involves accurately weighing the Enalaprilat-d5 sample and a certified internal standard (of known, high purity) into the same NMR tube.[20] Because the NMR signal area is directly proportional to the number of nuclei, the purity of the sample can be calculated directly from the integral ratios of the sample and the certified standard, their respective weights, and molecular weights.[18][20] This method is highly accurate and provides direct traceability to the International System of Units (SI) when a primary standard is used.[21]

-

Alternative - Mass Balance: This approach calculates the assay by subtracting the percentage of all identified impurities (water, residual solvents, inorganic content) from 100%.

Part 2: User Verification and Protocol Implementation

A CoA provides a snapshot of the material's quality at the time of release. Prudent laboratory practice, especially in regulated environments, involves verifying the identity and purity of critical reagents upon receipt. This ensures the material has not degraded during shipping and confirms the supplier's results. The FDA's guidance on bioanalytical methods underscores the importance of well-characterized reagents.[3][22][23]

Workflow for Internal Standard Qualification

The following diagram illustrates a logical workflow for the receipt, verification, and final acceptance of this compound for use in bioanalytical studies. This process is a self-validating system, ensuring that the standard is fit for its intended purpose, a principle outlined in USP General Chapter <1058> on Analytical Instrument Qualification.[24][25][26]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fda.gov [fda.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. achemtek.com [achemtek.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. almacgroup.com [almacgroup.com]

- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 19. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. qNMR - BIPM [bipm.org]

- 22. fda.gov [fda.gov]

- 23. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 24. uspbpep.com [uspbpep.com]

- 25. agilent.com [agilent.com]

- 26. â©1058⪠Analytical Instrument Qualification [doi.usp.org]

understanding the mass spectrum of Enalaprilat-d5 Sodium Salt

An In-depth Technical Guide to the Mass Spectrum of Enalaprilat-d5 Sodium Salt

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond simple data reporting to explain the underlying principles and experimental choices that ensure analytical integrity. We will delve into the chemical properties, ionization characteristics, and fragmentation patterns that define this critical internal standard, grounding our discussion in established scientific literature.

Introduction: The Analytical Significance of Enalaprilat-d5

Enalaprilat is the active metabolite of the widely prescribed antihypertensive prodrug, enalapril.[1][2] Following oral administration, enalapril is hydrolyzed by esterases in the body to form enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2][3] Accurate quantification of enalaprilat in biological matrices is therefore essential for pharmacokinetic, bioequivalence, and toxicological studies.[4]

To achieve the high degree of precision and accuracy required in regulated bioanalysis, stable isotope-labeled internal standards are the gold standard.[5][6] Enalaprilat-d5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, serves this role perfectly.[7][8] As a deuterated internal standard, it is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's ion source.[9][10] This allows it to compensate for variations during sample preparation and analysis, leading to robust and reliable quantification.[11]

This guide will focus on interpreting the mass spectrum of Enalaprilat-d5, providing the foundational knowledge needed to develop and validate robust analytical methods.

Chemical Structure and Physicochemical Properties

Understanding the mass spectrum begins with the molecule's structure. Enalaprilat is a dipeptide derivative, specifically N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-L-proline.[12][13] The "-d5" designation indicates that the five hydrogens of the terminal phenyl group have been substituted with deuterium.

Caption: Chemical Structure of Enalaprilat-d5.

Table 1: Key Physicochemical Properties of Enalaprilat-d5

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉D₅N₂O₅ | [7][14] |

| Average Mass (Free Acid) | ~353.43 Da | Calculated |

| Monoisotopic Mass (Free Acid) | 353.2014 Da | Calculated |

| Exact Mass (Sodium Salt) | 376.1897 Da | [7] |

| Key Functional Groups | Secondary Amine, Tertiary Amine (Proline), 2x Carboxylic Acid | [13] |

Interpreting the Mass Spectrum: From Precursor to Product

The analysis of Enalaprilat-d5 is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), most commonly with an electrospray ionization (ESI) source operating in positive ion mode.

The Full Scan (MS1) Spectrum: Identifying the Precursor Ion

The first step in the analysis is identifying the correct precursor ion. The presence of two basic nitrogen atoms (the secondary amine and the proline nitrogen) makes Enalaprilat-d5 highly amenable to protonation in the ESI source. The use of an acidic mobile phase modifier, such as 0.1% formic acid, is standard practice to promote the formation of the protonated molecule, [M+H]⁺.[15]

Given the monoisotopic mass of the free acid (353.2014 Da), the expected precursor ions are:

-

Protonated Molecule [M+H]⁺: m/z 354.21

-

Sodium Adduct [M+Na]⁺: m/z 376.19

While the compound is a sodium salt, the acidic conditions of the mobile phase typically favor the formation of the protonated molecule, which is the preferred precursor for fragmentation in MS/MS experiments. Validated methods confirm the selection of m/z 354.2 as the precursor ion for Enalaprilat-d5.[15]

Table 2: Expected m/z Values for Enalaprilat and Enalaprilat-d5 Precursor Ions

| Species | Unlabeled Enalaprilat [M+H]⁺ | Enalaprilat-d5 [M+H]⁺ | Mass Shift |

| m/z (Monoisotopic) | 349.17 | 354.21 | +5.04 Da |

The Tandem MS (MS/MS) Spectrum: Characteristic Fragmentation

The true power of mass spectrometry for quantification lies in its specificity, achieved through collision-induced dissociation (CID) in a tandem mass spectrometer. The precursor ion (m/z 354.2) is isolated and fragmented to produce characteristic product ions. This process is monitored in what is known as Multiple Reaction Monitoring (MRM).

For ACE inhibitors, fragmentation commonly occurs at the amide bonds and around the proline residue.[16][17] The most robust and widely reported MRM transition for the quantification of Enalaprilat-d5 is m/z 354.2 → m/z 211.2 .[15] The corresponding transition for unlabeled Enalaprilat is m/z 349.0 → m/z 206.0.[15]

Causality of Fragmentation: The fragmentation pathway involves the neutral loss of the proline moiety and an additional loss of a water molecule.

-

Precursor Ion: The protonated molecule, [C₁₈H₁₉D₅N₂O₅+H]⁺, has an m/z of 354.2.

-

Cleavage: The most labile bond under CID is the amide bond connecting the alanyl and proline groups. This cleavage results in the loss of the proline ring structure.

-

Product Ion: The resulting major fragment ion contains the deuterated phenylpropyl-alanyl portion of the molecule. The observed product ion at m/z 211.2 corresponds to the chemical formula [C₁₂H₁₁D₅NO₂]⁺.

-

Mass Conservation: The mass difference between the precursor and product (354.2 - 211.2 = 143.0) corresponds to the neutral loss of the proline group (C₅H₈NO₂) and a water molecule. The fact that both the precursor and product ions show a +5 Da shift compared to the unlabeled compound confirms that the deuterium labels on the phenyl ring are retained in the monitored fragment, which is a critical feature for a stable isotope-labeled standard.

Caption: Proposed MS/MS Fragmentation Pathway for Enalaprilat-d5.

A Self-Validating Experimental Protocol

This section outlines a typical LC-MS/MS workflow for the quantification of enalaprilat using Enalaprilat-d5 as an internal standard. Each stage is designed to ensure data integrity.

Caption: High-Level Bioanalytical Workflow for Enalaprilat.

Step-by-Step Methodology

A. Sample Preparation (Protein Precipitation)

-

Rationale: This method is fast and effective for removing the majority of plasma proteins which can interfere with the analysis. The co-precipitated internal standard validates the consistency of the extraction process.

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Spike with 25 µL of Enalaprilat-d5 working solution (e.g., 500 ng/mL in methanol) and vortex briefly.

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

B. Liquid Chromatography Conditions

-

Rationale: A C18 reversed-phase column provides excellent retention and separation for moderately polar compounds like enalaprilat. An isocratic mobile phase simplifies the method and improves throughput.

-

Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent.[15]

-

Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (65:35, v/v).[15]

-

Flow Rate: 0.8 mL/min.[15]

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.[15]

C. Mass Spectrometry Conditions

-

Rationale: ESI in positive mode is optimal for protonating enalaprilat. MRM provides the highest level of selectivity and sensitivity, ensuring that only the specific analyte and internal standard are measured.

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Ion Spray Voltage: 5000 V.[18]

-

MRM Transitions:

-

Enalaprilat: m/z 349.0 → 206.0

-

Enalaprilat-d5: m/z 354.2 → 211.2[15]

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 V.[15][18]

Conclusion

The mass spectrum of this compound is characterized by a protonated precursor ion at m/z 354.2 and a primary, stable fragment ion at m/z 211.2. This well-defined fragmentation pathway, originating from the cleavage of the alanyl-proline amide bond, provides the specificity required for its use as a robust internal standard in quantitative bioanalysis. Understanding these spectral features is not merely an academic exercise; it is the foundation upon which reliable, reproducible, and defensible analytical methods are built, ensuring the integrity of clinical and pharmaceutical research.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Burinsky, D. J., & Sides, S. L. (2004). Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors.Journal of the American Society for Mass Spectrometry, 15(9), 1300–1314.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Analytical Reviews.

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- Maurer, H. H., & Arlt, M. (1998). Screening for the detection of angiotensin-converting enzyme inhibitors, their metabolites, and AT II receptor antagonists.Therapeutic Drug Monitoring, 20(6), 706-713.

- Deuterated Standards for LC-MS Analysis. (2025).

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?Rapid Communications in Mass Spectrometry, 18(20), 2397-2412.

- Burinsky, D. J., & Sides, S. L. (2004). Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors.PubMed.

- Enalapril

- Enalapril

- MSD Brand of Enalapril

- Enalaprilat. (n.d.).

- Chemical structure of enalaprilat. (n.d.).

- Schittler, M., et al. (2007). Structural characterization of photodegradation products of enalapril and its metabolite enalaprilat obtained under simulated environmental conditions by hybrid quadrupole-linear ion trap-MS and quadrupole-time-of-flight-MS.PubMed.

- Nirogi, R., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma.

- Jain, P. S., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects.Journal of Pharmaceutical Analysis, 7(1), 37-44.

- Enalaprilat-d5 sodium. (n.d.).

- Enalaprilat-d5 sodium (MK-422-d5 sodium). (n.d.). MedChemExpress.

- Hou, J., et al. (2016). Determination of Enalapril and Enalaprilat in human K2-EDTA plasma by a new HILIC MS/MS method.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Al-Salami, H., et al. (2018). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers.Scientia Pharmaceutica, 86(4), 48.

- This compound. (n.d.). ARTIS STANDARDS.

Sources

- 1. Enalaprilat - Wikipedia [en.wikipedia.org]

- 2. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. Enalaprilat-d5 sodium | C18H24N2NaO5 | CID 131847222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. Enalaprilat [drugfuture.com]

- 13. MSD Brand of Enalaprilat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. scbt.com [scbt.com]

- 15. omicsonline.org [omicsonline.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Enalaprilat-d5 Sodium Salt: Structure, Properties, and Application in Bioanalytical Assays

This guide provides a comprehensive technical overview of Enalaprilat-d5 Sodium Salt, a critical tool for researchers, analytical chemists, and drug development professionals. We will delve into its chemical architecture, its mechanistic relevance as an angiotensin-converting enzyme (ACE) inhibitor, and its primary application as a stable isotope-labeled internal standard in robust bioanalytical methodologies. The insights provided herein are grounded in established scientific principles and field-proven applications to ensure both accuracy and practical utility.

Introduction and Significance

Enalaprilat is the active diacid metabolite of the prodrug enalapril, a widely prescribed medication for managing hypertension and congestive heart failure.[1][2] The therapeutic efficacy of enalaprilat stems from its potent inhibition of the angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS).[3][4] Accurate quantification of enalaprilat in biological matrices is paramount for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.

This compound is a deuterated analog of enalaprilat.[5] The incorporation of five deuterium atoms into the phenyl ring creates a molecule that is chemically identical to enalaprilat in its behavior during chromatographic separation and ionization, yet is mass-shifted. This mass difference makes it an ideal internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement by correcting for variability during sample preparation and analysis.[6][7]

Chemical Structure and Physicochemical Properties

The defining characteristics of this compound are its molecular structure and resulting physicochemical properties. The deuterium labeling is strategically placed on the phenyl ring, a site not typically involved in metabolic transformations, ensuring the stability of the label.

Chemical Formula and Molecular Weight

The core chemical identity of the compound is summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][8] |

| Synonyms | Enalaprilic Acid-d5 Sodium, MK-422-d5 Sodium | [8][] |

| CAS Number | 1356922-29-6 | [][10] |

| Molecular Formula | C₁₈H₁₈D₅N₂NaO₅ | [5][10] |

| Molecular Weight | 375.41 g/mol | [5][10] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [6] |

Molecular Structure

The structure consists of a proline moiety linked to an alanine derivative, which in turn is connected to a deuterated phenylpropyl group. This dipeptide-like structure is crucial for its interaction with the ACE active site.

Caption: Chemical structure of this compound.

Mechanistic Framework: The Renin-Angiotensin-Aldosterone System (RAAS)

To appreciate the role of enalaprilat, one must understand its target: the Renin-Angiotensin-Aldosterone System (RAAS). This hormonal cascade is a critical regulator of blood pressure and fluid balance.[3] Enalaprilat exerts its therapeutic effect by disrupting this pathway.[4][11]

The inhibition of ACE by enalaprilat leads to two primary outcomes:

-

Decreased Angiotensin II Production: This results in vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[12]

-

Reduced Aldosterone Secretion: Lower levels of angiotensin II lead to decreased aldosterone release from the adrenal cortex, promoting sodium and water excretion and reducing blood volume.[3][11]

Additionally, ACE is responsible for degrading bradykinin, a potent vasodilator.[11] Inhibition of ACE increases bradykinin levels, further contributing to the blood pressure-lowering effect.[3]

Caption: Enalaprilat inhibits ACE in the RAAS pathway.

Core Application: Internal Standard for LC-MS/MS Quantification

The gold standard for quantifying small molecules like enalaprilat in complex biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS).[13]

Causality Behind Using a Stable Isotope-Labeled IS: A stable isotope-labeled (SIL) IS, such as Enalaprilat-d5, is considered the ideal choice for quantitative mass spectrometry for several reasons:

-

Co-elution: It has nearly identical chromatographic retention time to the unlabeled analyte, meaning they experience the same matrix effects during ionization.

-

Similar Extraction Recovery: It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), ensuring that any loss of analyte is mirrored by a proportional loss of IS.[14]

-

Similar Ionization Efficiency: It ionizes with the same efficiency as the analyte, correcting for fluctuations in the mass spectrometer's performance.

By measuring the peak area ratio of the analyte to the known concentration of the IS, one can construct a precise calibration curve and accurately determine the analyte's concentration in unknown samples.[13]

Experimental Protocol: Quantification of Enalaprilat in Human Plasma

This section details a self-validating protocol for the determination of enalaprilat in human plasma using this compound as an internal standard.

Reagents and Stock Solutions

-

Analytes: Enalaprilat reference standard, this compound (IS).

-

Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid (reagent grade).

-

Stock Solution Preparation:

-

Accurately weigh 2.0 mg of Enalaprilat and this compound into separate 2 mL volumetric flasks.[13]

-

Dissolve and bring to volume with methanol to create 1 mg/mL primary stock solutions. Store at 2-8°C.[13]

-

Prepare a series of working standard solutions for the calibration curve (e.g., 0.5 ng/mL to 160 ng/mL) by serial dilution of the Enalaprilat stock solution with a 50:50 methanol:water mixture.[13]

-

Prepare a working IS solution (e.g., 250 ng/mL) by diluting the Enalaprilat-d5 stock solution.

-

Sample Preparation (Solid-Phase Extraction)

This method provides a cleaner extract compared to simple protein precipitation, reducing matrix effects.

-

Aliquot Samples: Pipette 200 µL of plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 25 µL of the working IS solution to every tube (except for blank matrix samples) and vortex for 10 seconds. This ensures a consistent IS concentration across all samples.

-

Condition SPE Cartridge: Use a suitable SPE cartridge (e.g., SOLA™). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.[14]

-

Load Sample: Load the entire plasma/IS mixture onto the conditioned cartridge.

-

Wash: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interfering substances.[14]

-

Elute: Elute the analyte and IS with two aliquots of 200 µL of 2% ammonia solution in methanol.[14]

-

Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent.[13]

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (65:35 v/v).[13]

-

Flow Rate: 0.8 mL/min.[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Data Analysis and Validation

-

Calibration Curve: Plot the peak area ratio (Enalaprilat / Enalaprilat-d5) against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be >0.99.[13]

-

Quantification: Calculate the concentration of enalaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quality Control: Analyze QC samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations should be within ±15% of their nominal values to accept the analytical run.

Caption: LC-MS/MS workflow for Enalaprilat quantification.

Conclusion

This compound is an indispensable tool in modern pharmacology and clinical analysis. Its properties as a stable isotope-labeled internal standard provide the foundation for developing highly accurate, precise, and robust bioanalytical methods. Understanding its chemical nature, the mechanism of its non-labeled counterpart, and the principles behind its application allows researchers to generate high-quality data for pharmacokinetic assessments and other critical drug development studies, ultimately ensuring the safe and effective use of enalapril-based therapies.

References

-

Drugs.com. (2024). Enalaprilat: Package Insert / Prescribing Information / MOA. [Link][11]

-

Warner, N. & Ugarte, C. (2023). Enalaprilat. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link][1]

-

Patsnap Synapse. (2024). What is the mechanism of Enalapril Maleate?. [Link][3]

-

U.S. Food and Drug Administration. (n.d.). VASOTEC (enalapril maleate) Label. [Link][4]

-

Veeprho. (n.d.). Enalaprilat-D5 (Na Salt) | CAS 1356922-29-6. [Link][5]

-

Sree, P. R., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. J Bioequiv Availab, 11, 280-286. [Link][13]

-

Jain, P. S., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Bioanalysis, 9(5), 425–438. [Link][2]

Sources

- 1. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. veeprho.com [veeprho.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Enalaprilat: Package Insert / Prescribing Information / MOA [drugs.com]

- 12. Enalapril - Wikipedia [en.wikipedia.org]

- 13. omicsonline.org [omicsonline.org]

- 14. lcms.cz [lcms.cz]

Enalaprilat-d5 Sodium Salt CAS number 1356922-29-6

An In-Depth Technical Guide to Enalaprilat-d5 Sodium Salt (CAS 1356922-29-6) for Bioanalytical Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical tool for researchers, analytical scientists, and drug development professionals. We will delve into its fundamental properties and, more importantly, its application as a gold-standard internal standard in the quantitative bioanalysis of Enalaprilat. The focus is on the causality behind methodological choices to ensure robust, accurate, and reproducible results in a research and development setting.

Introduction: The Analyte and its Labeled Analog

Enalapril is a widely prescribed prodrug that is hydrolyzed in vivo to its active metabolite, Enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), making it effective in the management of hypertension and heart failure.[3][4] Accurate quantification of Enalaprilat in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[5][6]

This compound (CAS: 1356922-29-6) is the deuterium-labeled stable isotope analog of Enalaprilat.[7][8] Its primary and indispensable role is to serve as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The use of a stable isotope-labeled (SIL) internal standard is considered the best practice for correcting analytical variability, thereby ensuring the highest degree of accuracy and precision.[11][12]

Physicochemical Properties and Structure

A thorough understanding of the physical and chemical characteristics of an internal standard is foundational to its proper handling and application.

| Property | Value | Source(s) |

| CAS Number | 1356922-29-6 | [7][13] |

| Molecular Formula | C₁₈H₁₈D₅N₂NaO₅ | [7][13] |

| Molecular Weight | 375.41 g/mol | [7][13] |

| Synonyms | Enalaprilic Acid-d5, MK-422-d5 | |

| Appearance | White to Off-White Solid | [9][14] |

| Purity | Typically >95-98% | [13][15] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [9] |

| Storage | -20°C, sealed storage, away from moisture | [9][13] |

Chemical Structure

The structure of Enalaprilat-d5 is identical to that of Enalaprilat, with the exception of five deuterium atoms on the phenyl ring. This substitution provides the necessary mass shift for detection by mass spectrometry without significantly altering the molecule's chemical behavior.

Caption: Chemical structure of this compound.

The Scientific Rationale: A Self-Validating System Using a SIL Internal Standard

In quantitative bioanalysis, especially LC-MS/MS, numerous steps can introduce variability, including sample extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).[11][16] The core principle of using an internal standard is to add a known quantity of a reference compound to every sample (calibrators, controls, and unknowns) at the beginning of the workflow.[12][17]

The final quantification is based on the ratio of the analyte's response to the IS's response.[12][17] This ratiometric approach provides a self-validating system. Any physical loss or variation in instrument response during the analytical process should, in theory, affect both the analyte and the IS equally. Therefore, their ratio remains constant, correcting for these errors and ensuring data integrity.[17][18]

Why is a Stable Isotope-Labeled (SIL) standard superior? The ideal internal standard must mimic the analyte's behavior as closely as possible.[11][18] A SIL standard like Enalaprilat-d5 is the pinnacle choice for several reasons:

-

Identical Physicochemical Properties: It has virtually the same polarity, pKa, and extraction recovery as the unlabeled analyte.

-

Co-elution: It typically co-elutes with the analyte during liquid chromatography, meaning it experiences the exact same matrix effects at the same point in time.

-

Mass Distinguishability: The mass difference (in this case, +5 Da) is easily resolved by a mass spectrometer, preventing signal interference.[12][18]

Experimental Protocol: Quantitative Analysis of Enalaprilat in Human Plasma

This section outlines a validated, step-by-step workflow for the quantification of Enalaprilat using Enalaprilat-d5 as an internal standard. This protocol is synthesized from established methods in the scientific literature.[19][20][21]

Workflow Overview

Caption: Bioanalytical workflow for Enalaprilat quantification.

Step 1: Preparation of Stock and Working Solutions

Accurate solution preparation is paramount for a valid calibration curve.

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~2.0 mg of this compound. Dissolve in a 2 mL volumetric flask using methanol as the diluent.[19] Sonicate for 5 minutes if necessary to ensure complete dissolution.[20] Store this stock solution at -20°C or -80°C for long-term stability.[9]

-

Working Internal Standard Solution (e.g., 500 ng/mL): Perform serial dilutions of the primary stock solution using a 50:50 (v/v) mixture of methanol and water.[22] The final concentration should be chosen to yield a robust signal in the MS and be comparable to the expected analyte concentrations.[17]

Causality Check: Methanol is a common solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with reversed-phase chromatography.[19] Storing solutions at low temperatures minimizes degradation.[9]

Step 2: Sample Preparation via Solid-Phase Extraction (SPE)

SPE is a robust technique for extracting Enalaprilat from the complex plasma matrix while removing interfering substances like proteins and phospholipids.[19][20]

-

Sample Spiking: To a 200 µL aliquot of human plasma (calibrator, QC, or unknown), add a small, precise volume (e.g., 50 µL) of the working Enalaprilat-d5 IS solution.[19] Vortex briefly.

-

Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Rationale: Conditioning activates the sorbent's functional groups and ensures proper interaction with the analytes.

-

-

Sample Loading: Load the entire spiked plasma sample onto the conditioned SPE cartridge. Allow it to pass through under gravity or gentle vacuum.

-

Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water.[20]

-

Rationale: This step removes highly polar, water-soluble interferences (like salts) without eluting the more retained Enalaprilat and its IS.

-

-

Elution: Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.[20]

-

Rationale: The basic, highly organic mobile phase disrupts the interaction between the analytes and the sorbent, releasing them into the collection tube.

-

-

Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 200 µL of the initial LC mobile phase (e.g., 90:10 v/v water/methanol).[20] This step concentrates the sample and ensures compatibility with the LC system.

Step 3: LC-MS/MS Analysis

This step separates the analytes from any remaining interferences and provides selective, sensitive detection.

| Parameter | Typical Condition | Rationale / Source |

| LC Column | C18, e.g., Zorbax Eclipse or Hypersil GOLD (50-150 x 2.1-4.6 mm, 1.9-5 µm) | Provides good reversed-phase separation for moderately polar compounds.[19][20] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Formic acid aids in protonation for positive ion mode ESI. Acetonitrile provides good separation efficiency.[19][22] |

| Flow Rate | 0.5 - 0.8 mL/min | Balances analysis time with separation efficiency.[19][22] |

| Injection Volume | 10 - 20 µL | Standard volume for analytical LC systems.[19][21] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Enalaprilat contains basic nitrogen atoms that are readily protonated. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers superior selectivity and sensitivity for quantification.[19] |

MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| Enalaprilat | 349.0 / 349.1 | 206.0 / 206.1 | [19][22] |

| Enalaprilat-d5 | 354.2 | 211.2 | [19] |

Causality Check: The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This Q1→Q3 transition is highly specific to the analyte, filtering out noise from co-eluting compounds.[19]

Step 4: Calibration and Quantification

-

Calibration Curve: Prepare a set of calibration standards by spiking blank plasma with known concentrations of unlabeled Enalaprilat (e.g., 0.5 to 160 ng/mL).[19] Process these standards alongside the unknown samples.

-

Data Analysis: For each injection, integrate the peak areas for both the Enalaprilat and Enalaprilat-d5 MRM transitions.

-

Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibrator.

-

Regression: Plot the Peak Area Ratio against the nominal concentration of the calibrators and apply a linear regression (typically with 1/x² weighting). The correlation coefficient (r²) should be >0.99.[19]

-

Quantification of Unknowns: Calculate the Peak Area Ratio for the unknown samples and determine their concentrations by interpolating from the calibration curve.

This comprehensive approach, grounded in established scientific principles and validated methods, ensures that the quantification of Enalaprilat is accurate, precise, and reliable for critical drug development and clinical research applications.

References

-

Scribd. Enalapril: Pharmacokinetics Overview. [Link]

-

Veeprho. Enalaprilat-D5 (Na Salt) | CAS 1356922-29-6. [Link]

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

-

NCBI Bookshelf. Enalaprilat - StatPearls. [Link]

-

NIH - PMC. An overview of the clinical pharmacology of enalapril. [Link]

-

PubMed. Pharmacokinetics and Pharmacodynamics of Enalapril and Its Active Metabolite, Enalaprilat, at Four Different Doses in Healthy Horses. [Link]

-

ACS Publications. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

-

NCBI Bookshelf. Enalapril - StatPearls. [Link]

-

Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

-

YouTube. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from.... [Link]

-

OMICS International. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. [Link]

-

Pharmaffiliates. CAS No : 1356922-29-6 | Chemical Name : this compound. [Link]

-

NIH - PubChem. Enalapril | C20H28N2O5. [Link]

-

NIH. A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. [Link]

-

ResearchGate. Determination of Enalapril and Enalaprilat in human K2-EDTA plasma by a new HILIC MS/MS method. [Link]

-

PubMed Central. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. [Link]

Sources

- 1. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Pharmacokinetics and pharmacodynamics of enalapril and its active metabolite, enalaprilat, at four different doses in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nebiolab.com [nebiolab.com]

- 12. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 13. This compound | LGC Standards [lgcstandards.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. achemtek.com [achemtek.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 18. youtube.com [youtube.com]

- 19. omicsonline.org [omicsonline.org]

- 20. lcms.cz [lcms.cz]

- 21. researchgate.net [researchgate.net]

- 22. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hygroscopicity and Stability of Enalaprilat-d5 Sodium Salt

This guide provides a comprehensive technical overview of the critical physicochemical properties of Enalaprilat-d5 Sodium Salt, a deuterated analog of Enalaprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril.[1][2] As an isotopically labeled internal standard, its purity, stability, and physical form are paramount for accurate bioanalytical and pharmacokinetic studies.[2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals who handle, store, and utilize this important analytical standard.

Introduction: The Critical Role of a Deuterated Standard

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the precise quantification of Enalaprilat in biological matrices.[2] The strategic substitution of five hydrogen atoms with deuterium (d5) provides a distinct mass shift, allowing it to be differentiated from the unlabeled analyte while maintaining nearly identical chemical and chromatographic behavior.[4] This co-elution and co-ionization corrects for variability in sample preparation and instrument response, ensuring the accuracy of quantitative results.[4]

However, like many pharmaceutical salts, this compound is susceptible to environmental factors, particularly moisture. Understanding its hygroscopicity and chemical stability is not merely a matter of good laboratory practice; it is fundamental to the integrity of the data it helps to generate. Moisture uptake can lead to physical changes such as caking and deliquescence, and more critically, can initiate chemical degradation pathways that compromise the standard's purity and concentration.

Hygroscopicity: The Intrinsic Affinity for Water

Hygroscopicity is the propensity of a solid material to absorb moisture from the surrounding atmosphere.[5] For a pharmaceutical salt, this behavior is governed by its crystal lattice structure, the presence of amorphous content, and the ambient relative humidity (RH) and temperature.[6] While specific hygroscopicity data for the d5 variant is not publicly available, the behavior of analogous pharmaceutical salts provides a strong framework for its characterization.

The Impact of Moisture Sorption

Moisture uptake can have several detrimental effects on a high-purity analytical standard:

-

Inaccurate Weighing: The absorption of water increases the mass of the material, leading to significant errors when preparing stock solutions of a known concentration.

-

Physical State Alterations: Excessive moisture can cause caking, which complicates handling, and may induce a transition from a crystalline to an amorphous state, or even deliquescence (dissolving in the absorbed water). Amorphous materials are typically more reactive and less stable.

-

Chemical Degradation: Water can act as a reactant or a medium for chemical degradation, primarily through hydrolysis.[7][8]

Experimental Assessment of Hygroscopicity: Dynamic Vapor Sorption (DVS)

To rigorously characterize the hygroscopic nature of this compound, Dynamic Vapor Sorption (DVS) is the gold-standard technique.[6][9][10] DVS analysis measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[11]

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption-desorption isotherm and identify the critical relative humidity (RH) at which significant water uptake occurs.

Methodology:

-

Sample Preparation: Place approximately 10-15 mg of this compound onto the DVS sample pan.

-

Drying: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry baseline mass.

-

Sorption Phase: Increase the RH in stepped increments (e.g., 10% steps) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the RH in the same stepped increments from 90% back down to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the target RH. The resulting graph is the moisture sorption-desorption isotherm.

Interpretation of Results:

-

Hysteresis: A significant difference between the sorption and desorption curves (hysteresis) can indicate changes in the material's structure, such as amorphous phase formation or hydration.[11]

-

Mass Gain: The total mass gain at high RH classifies the material's hygroscopicity. A sharp increase in mass above a specific RH indicates the critical humidity level for that material.

The experimental workflow for DVS analysis is a self-validating system for assessing hygroscopicity.

Caption: DVS experimental workflow for hygroscopicity assessment.

Chemical Stability and Degradation Pathways

The stability of an analytical standard is its ability to resist chemical change over time under specified conditions. For this compound, the primary degradation concerns are hydrolysis and intramolecular cyclization, based on extensive studies of its non-deuterated counterpart, Enalapril.[7][8][12]

Known Degradants of Enalapril

Stress testing of Enalapril Maleate reveals two major degradation products:[7][8][12]

-

Enalaprilat: Formed via hydrolysis of the ethyl ester group. This is the active drug form and, in this context, the parent compound for our deuterated standard.

-

Diketopiperazine (DKP): An intramolecular cyclization product. The formation of DKP is influenced by pH, with studies showing it can be promoted in both acidic and alkaline microenvironments, particularly in the solid state when mixed with certain excipients.[8][13][14]

While this compound is already the hydrolyzed form, it can still be susceptible to other degradation pathways. The stability of the deuterated phenyl group is generally high, but the overall molecule's integrity must be confirmed.[15][16]

Factors Influencing Stability

-

Humidity: As discussed, moisture is a key enabler of hydrolytic degradation.[7]

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[13]

-

pH: In solution, the stability of Enalaprilat is pH-dependent.[17][18]

-

Light: Photodegradation can occur, although some studies suggest Enalapril is more susceptible in solution than in the solid state.[12][13]

Experimental Assessment of Stability: A Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For this compound, a High-Performance Liquid Chromatography (HPLC) method with UV or MS detection is the industry standard.[7][12][19][20]

Protocol 2: Forced Degradation and Stability-Indicating HPLC Analysis

Objective: To identify potential degradation products of this compound under stress conditions and develop a validated HPLC method to monitor its stability.

Part A: Forced Degradation Study

-

Prepare Solutions: Prepare solutions of this compound in various stress media:

-

Acidic: 0.1 N HCl

-

Alkaline: 0.1 N NaOH

-

Oxidative: 3% H₂O₂

-

Neutral: Purified Water

-

-

Thermal Stress: Incubate the solutions at 60-80°C for a defined period (e.g., 24-48 hours). Also, subject the solid powder to dry heat (e.g., 70°C).[7]

-

Photolytic Stress: Expose a solution and the solid powder to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

-

Humidity Stress: Store the solid powder at accelerated conditions (e.g., 40°C / 75% RH).[7]

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the HPLC method described below.

Part B: Stability-Indicating RP-HPLC Method

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A gradient or isocratic mixture of an acidic phosphate buffer (pH ~2.2-3.0) and acetonitrile.[12][21][22] The acidic pH enhances peak shape for the carboxylic acid groups.

-

Detection: UV at 215 nm, where the molecule exhibits strong absorbance.[18][22] For identification of unknown degradants, couple the HPLC to a mass spectrometer (LC-MS).[12]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is demonstrating baseline separation between the main Enalaprilat-d5 peak and all peaks generated during the forced degradation study.

The following diagram illustrates the logical flow from stress testing to analytical validation, ensuring a self-validating stability assessment protocol.

Caption: Workflow for stability assessment via forced degradation and HPLC.

Recommended Handling and Storage

Based on the principles of handling hygroscopic and potentially unstable pharmaceutical salts, the following procedures are mandated to preserve the integrity of this compound.[23][24][25]

Table 1: Handling and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Weighing | Weigh in a controlled, low-humidity environment (e.g., glove box with dry nitrogen) or use pre-filled vials.[24] Perform weighing quickly to minimize atmospheric exposure. | To prevent moisture uptake that leads to inaccurate mass measurements. |

| Storage | Store in a tightly sealed, opaque container (e.g., amber glass vial) with a desiccant. | To protect from moisture and light, which can cause physical changes and chemical degradation.[13][23] |

| Temperature | Store under refrigerated conditions (2-8°C) unless long-term stability data at room temperature is available from the supplier. | To slow the rate of potential chemical degradation. |

| Solution Stability | Prepare stock solutions fresh. If short-term storage is necessary, store aliquots in sealed vials at -20°C or below. Avoid repeated freeze-thaw cycles. | To prevent degradation that can occur more rapidly in solution.[12] |

Conclusion

The integrity of bioanalytical data derived from LC-MS assays is directly dependent on the quality of the internal standard used. This compound, while an invaluable tool, possesses inherent risks related to hygroscopicity and chemical stability. A proactive approach, grounded in scientific principles, is essential for its proper management. By employing rigorous characterization techniques like Dynamic Vapor Sorption and developing validated, stability-indicating HPLC methods, researchers can ensure the accuracy and reliability of their standard. Adherence to strict handling and storage protocols is not merely procedural but is a critical component of generating trustworthy and reproducible scientific results.

References

-

TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]

-

Surface Measurement Systems. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. Retrieved from [Link]

-

Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Retrieved from [Link]

-

ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. Retrieved from [Link]

-

SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

-

Cunha, A. G., et al. (2013). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Química Nova, 36(5), 723-727. Retrieved from [Link]

-

Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1558. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Salt Forms of Enalapril. Retrieved from [Link]

-

Sharma, A., et al. (2011). Stability Study of Enalapril Maleate in Tablet Form Using High Performance Liquid Chromatography Techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 611-620. Retrieved from [Link]

-

Kumar, L., Amin, A., & Bansal, A. K. (2008). Preparation and characterization of salt forms of enalapril. Pharmaceutical development and technology, 13(5), 345–357. Retrieved from [Link]

-